N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-2-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]acetamide
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Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-2-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a pyrazole ring, and a piperidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-2-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole and pyrazole intermediates, followed by their coupling with the piperidine derivative under specific reaction conditions. For example, the oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, while the pyrazole ring can be formed via a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-2-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the oxazole ring to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-2-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]acetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-2-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole and pyrazole derivatives, such as:
- N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 1H-1,2,3,4-tetrazole-1-acetamide, N-(5-methyl-3-isoxazolyl)-
Uniqueness
N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-2-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-2-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-13-10-17(24-28-13)22-19(26)20(27)25-9-5-8-15(12-25)18-16(11-21-23-18)14-6-3-2-4-7-14/h2-4,6-7,10-11,15H,5,8-9,12H2,1H3,(H,21,23)(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYJVUZKXPLCJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)N2CCCC(C2)C3=C(C=NN3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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